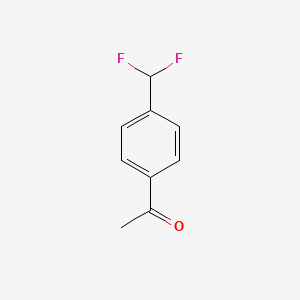

1-(4-(Difluoromethyl)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(4-(Difluoromethyl)phenyl)ethanone” is a chemical compound with the CAS Number: 179990-93-3 . It has a molecular weight of 170.16 and its IUPAC name is 1-[4-(difluoromethyl)phenyl]ethanone . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

While specific synthesis methods for “1-(4-(Difluoromethyl)phenyl)ethanone” were not found in the search results, the compound is likely synthesized through methods common to aromatic ketones. These methods often involve the reaction of an aryl halide with a carboxylic acid derivative or the Friedel-Crafts acylation of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst .

Molecular Structure Analysis

The molecular structure of “1-(4-(Difluoromethyl)phenyl)ethanone” is represented by the formula C9H8F2O . The InChI code for the compound is 1S/C9H8F2O/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-5,9H,1H3 .

Physical And Chemical Properties Analysis

“1-(4-(Difluoromethyl)phenyl)ethanone” is a solid or semi-solid or lump or liquid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Photoremovable Protecting Group for Carboxylic Acids : Walters N. Atemnkeng et al. (2003) introduced a new photoremovable protecting group for carboxylic acids, namely 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), which when photolyzed, releases the acid in 70-85% isolated yields. This compound is similar in structure to 1-(4-(Difluoromethyl)phenyl)ethanone, suggesting potential applications in photoprotection of acids (Walters N. Atemnkeng et al., 2003).

Synthesis of Antimicrobial Compounds : Hitesh Dave et al. (2013) described the synthesis of various compounds using 1-(4-hydrogy phenyl)-ethanone, which shares a core structure with 1-(4-(Difluoromethyl)phenyl)ethanone. These synthesized compounds showed antimicrobial activity against various bacterial species (Hitesh Dave et al., 2013).

Electrocatalytic Oxidation of Ascorbic Acid : J. Raoof et al. (2003) studied a carbon-paste electrode modified with 1-[4-(ferrocenyl ethynyl)phenyl]-1-ethanone, which catalyzes the ascorbic acid oxidation in an aqueous buffered solution. This suggests potential electrocatalytic applications for similar structured compounds like 1-(4-(Difluoromethyl)phenyl)ethanone (J. Raoof et al., 2003).

Study of Binary Mixtures in Chemistry : Savitha J. Tangeda and Satyanarayana Nallani (2005) conducted ultrasonic studies on binary mixtures of 1-phenyl-ethanone and other compounds, highlighting the importance of such compounds in understanding molecular interactions in mixtures (Savitha J. Tangeda and Satyanarayana Nallani, 2005).

Azo Dye Electrochemical Characterization : O. Surucu et al. (2016) characterized a novel synthesized azo dye, (E)-1-(4-((4-(phenylamino) phenyl)diazenyl)phenyl)ethanone, suggesting the potential use of similar structured compounds in dye and pigment industries (O. Surucu et al., 2016).

Hyperbranched Polymers Synthesis : Yukari Segawa et al. (2010) synthesized hyperbranched polymers using 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone, demonstrating the role of similar structured compounds in polymer chemistry (Yukari Segawa et al., 2010).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures to prevent exposure and procedures to follow in case of exposure .

Future Directions

While specific future directions for “1-(4-(Difluoromethyl)phenyl)ethanone” were not found in the search results, there is ongoing research in the field of difluoromethylation . This research is focused on developing new reagents and methods for difluoromethylation, which could potentially impact the synthesis and applications of compounds like "1-(4-(Difluoromethyl)phenyl)ethanone" .

properties

IUPAC Name |

1-[4-(difluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-5,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVXRIZSFVAIRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00665916 |

Source

|

| Record name | 1-[4-(Difluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Difluoromethyl)phenyl)ethanone | |

CAS RN |

179990-93-3 |

Source

|

| Record name | 1-[4-(Difluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(Difluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-1,7-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B574698.png)

![2H-[1,3]Thiazolo[4,5-E]indazole](/img/structure/B574707.png)

![2,2,2-Trifluoro-1-[(2R)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B574716.png)